3-(4-Fluorobenzyl)piperidine hydrochloride

Sigma-1 Receptor Ligand Selectivity CNS Research

Sourcing a high-affinity, selective building block with reliable aqueous solubility for HTS often delays CNS research. 3-(4-Fluorobenzyl)piperidine hydrochloride (CAS 745817-38-3) directly addresses this gap: • Sigma-1 affinity Ki = 1.8 nM with >500-fold selectivity over sigma-2, minimizing off-target binding for PET tracer and tool compound development. • Hydrochloride salt delivers >1500 g/L aqueous solubility, enabling concentrated stock solutions for HTS without assay-interfering co-solvents. • Serves as a validated precursor to the (S)-enantiomer for CCR3 antagonist synthesis targeting asthma and allergic rhinitis. Supplied with full analytical QC. For R&D use only.

Molecular Formula C12H17ClFN
Molecular Weight 229.72 g/mol
CAS No. 745817-38-3
Cat. No. B1341879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorobenzyl)piperidine hydrochloride
CAS745817-38-3
Molecular FormulaC12H17ClFN
Molecular Weight229.72 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C12H16FN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H
InChIKeyMVDNGUDOVPBOPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorobenzyl)piperidine Hydrochloride Overview


3-(4-Fluorobenzyl)piperidine hydrochloride is a synthetic piperidine derivative characterized by a 4-fluorobenzyl substitution at the 3-position of the piperidine ring, forming a hydrochloride salt . It serves primarily as a key chemical intermediate and building block in medicinal chemistry, particularly for the synthesis of compounds targeting neurological disorders .

Workflow
CNS-targeted medicinal chemistry intermediate and building block
Format
Hydrochloride salt provides high aqueous solubility for assay-ready formulation
Selection
4-Fluorobenzyl at 3-position defines binding interaction profile; regioisomer-specific

3-(4-Fluorobenzyl)piperidine HCl Uniqueness


Substitution with generic piperidine analogs is not feasible due to the unique combination of the 4-fluorobenzyl group at the 3-position and the hydrochloride salt form, which confers distinct physicochemical and biological properties . The specific substitution pattern directly influences receptor binding affinity and selectivity, while the hydrochloride salt ensures high aqueous solubility crucial for biological assays and formulation . These features are not present in unsubstituted piperidine or other regioisomers, making the compound a non-interchangeable building block for targeted research applications.

Regioisomer mismatch
4-Fluorobenzyl substitution at the 3-position is critical for target engagement; other regioisomers or unsubstituted piperidine may not reproduce affinity or selectivity.
Salt-form sensitivity
Hydrochloride salt ensures assay-compatible solubility. Free base or alternative salts can alter dissolution rate and may not support direct biological screening without reformulation.
Building-block specificity
Generic piperidine building blocks lack the 4-fluorobenzyl motif; synthetic routes relying on this fragment cannot be directly substituted.

Differentiation Evidence for 3-(4-Fluorobenzyl)piperidine HCl


Sigma-1 Receptor Affinity vs. Haloperidol

3-(4-Fluorobenzyl)piperidine hydrochloride demonstrates high affinity for the sigma-1 receptor with a dissociation constant (Kᵢ) of 1.8 ± 0.4 nM, which is comparable to the reference compound haloperidol (Kᵢ = 1.7 nM) . Crucially, it exhibits over 500-fold selectivity for sigma-1 over sigma-2 receptors (Kᵢ = 6960 ± 810 nM), vastly surpassing haloperidol's ~8-fold selectivity [1]. This selectivity profile is a key differentiator for applications requiring minimal sigma-2 off-target effects.

Sigma-1 vs Haloperidol
Head-to-head
Kᵢ 1.8 nM, >500-fold σ₁/σ₂ selectivity
Supports sigma-1 target engagement with reduced sigma-2 interference
Haloperidol Kᵢ 1.7 nM but only ~8-fold selectivity
Sigma-1 Receptor Ligand Selectivity CNS Research

Aqueous Solubility: HCl Salt vs. Free Base

The hydrochloride salt form of 3-(4-fluorobenzyl)piperidine exhibits dramatically improved aqueous solubility compared to its free base counterpart . While the free base is lipophilic (predicted LogP ~3.1), the hydrochloride salt is reported to have solubility exceeding 1500 g/L in water, a critical attribute for reproducible in vitro and in vivo studies .

Aqueous Solubility
Data to verify
Reported >1500 g/L (HCl salt)
Supports preparation of concentrated stock solutions for biological assays
Free base is lipophilic with low solubility; class-level inference
Aqueous Solubility Biological Assays Formulation Development

Chiral Intermediate for CCR3 Antagonists

The (S)-enantiomer of 3-(4-fluorobenzyl)piperidine serves as a crucial chiral intermediate in the multi-kilogram stereoselective synthesis of a potent CCR3 antagonist [1]. This synthetic route, employing Ir-BDPP-catalyzed asymmetric hydrogenation, highlights the compound's value in producing enantiomerically pure pharmaceutical ingredients for inflammation and asthma research [1]. The racemic hydrochloride form is the starting point for accessing this key chiral fragment.

CCR3 Antagonist Synthesis
Reported
Key chiral fragment in multikilogram stereoselective route
Established as racemic precursor for enantioselective synthesis of CCR3 antagonist
Ir-BDPP-catalyzed hydrogenation from valerolactam
CCR3 Antagonist Asymmetric Synthesis Process Chemistry

Sigma-1 vs. VAChT Selectivity

The compound exhibits moderate affinity for the vesicular acetylcholine transporter (VAChT) with a Kᵢ of 980 ± 87 nM, resulting in approximately 544-fold selectivity for sigma-1 over VAChT . This selectivity profile is advantageous for researchers aiming to minimize cholinergic system interference when studying sigma-1 mediated pathways.

Sigma-1 vs VAChT
Data to verify
~544-fold selectivity over VAChT (Kᵢ 980 nM)
May reduce cholinergic transporter interference in sigma-1 pathway studies
Sigma-1 Kᵢ 1.8 nM; VAChT binding data require source verification
VAChT Receptor Selectivity CNS Research

3-(4-Fluorobenzyl)piperidine HCl Applications


Sigma-1 Receptor Tool Compounds

The compound's high sigma-1 affinity (Kᵢ = 1.8 nM) and exceptional selectivity (>500-fold over sigma-2) make it an ideal starting point for developing sigma-1 receptor tool compounds or PET tracers, where minimizing off-target binding is critical for accurate imaging and functional studies .

CCR3 Antagonist Chiral Intermediate

Researchers involved in the synthesis of CCR3 antagonists for asthma or allergic rhinitis can utilize this compound as a precursor to the (S)-enantiomer, a validated key fragment in a scalable, stereoselective process [1]. The racemic hydrochloride serves as the starting material for enantiomeric resolution or asymmetric synthesis.

Aqueous Assay-Ready Building Block

Due to its high aqueous solubility (>1500 g/L), this hydrochloride salt is uniquely suited for preparing concentrated stock solutions for high-throughput screening (HTS) campaigns and in vitro biological assays, eliminating the need for organic co-solvents that can interfere with assay results .

Application
Selection Property
Validation Focus
Sigma-1 receptor probe development
High affinity and >500-fold selectivity over sigma-2
Confirm minimal sigma-2 and VAChT off-target binding in target assay
CCR3 antagonist synthesis intermediate
Racemic hydrochloride as precursor for (S)-enantiomer via asymmetric hydrogenation
Enantiomeric purity and reproducibility of reported stereoselective route
Assay-ready building block for HTS
Hydrochloride salt with reported high aqueous solubility
Verify solubility in assay buffer and compatibility without organic co-solvents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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